Pyridine, 2-chloro-5-(1-chloroethyl)-
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Overview
Description
2-chloro-5-(1-chloroethyl)pyridine is an organic compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in the synthesis of various pharmaceutical and agrochemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-chloroethyl)pyridine typically involves the chlorination of 2-ethylpyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-(1-chloroethyl)pyridine can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1-chloroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethyl-5-chloropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 2-ethyl-5-chloropyridine.
Scientific Research Applications
2-chloro-5-(1-chloroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with pyridine moieties.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1-chloroethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is converted into .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(chloromethyl)pyridine
- 2-chloro-5-iodopyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-chloro-5-(1-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds that require precise structural features .
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-5-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
InChI Key |
UEOCLBUKKVLGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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